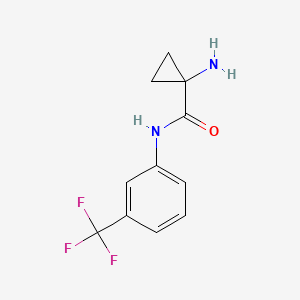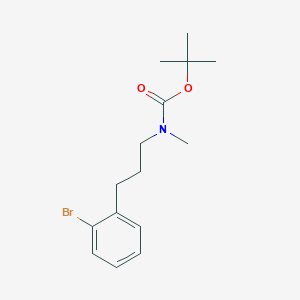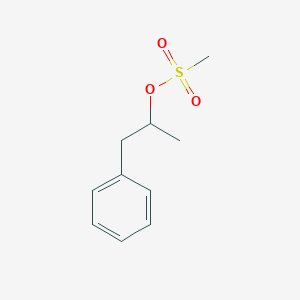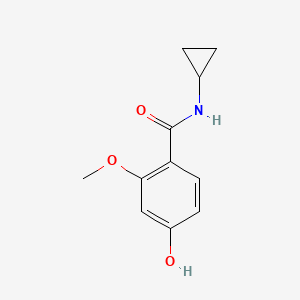
N-Cyclopropyl-4-hydroxy-2-methoxy-benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Cyclopropyl-4-hydroxy-2-methoxy-benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a cyclopropyl group attached to the nitrogen atom, a hydroxyl group at the fourth position, and a methoxy group at the second position of the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopropyl-4-hydroxy-2-methoxy-benzamide typically involves the condensation of 3-hydroxy-4-methoxybenzoic acid with cyclopropanamine. The reaction is facilitated by the use of coupling agents such as 2-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HATU) and a base like N,N-diisopropylethylamine. The reaction is carried out in N,N-dimethylformamide at 40°C for about 4 hours. The product is then extracted and purified using silica-gel column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and employing industrial-scale purification techniques such as crystallization or large-scale chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-Cyclopropyl-4-hydroxy-2-methoxy-benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of 4-methoxy-2-cyclopropylbenzaldehyde.
Reduction: Formation of N-cyclopropyl-4-hydroxy-2-methoxybenzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-Cyclopropyl-4-hydroxy-2-methoxy-benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive benzamides.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of N-Cyclopropyl-4-hydroxy-2-methoxy-benzamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. The presence of the hydroxyl and methoxy groups may enhance its binding affinity and specificity towards these targets .
Comparación Con Compuestos Similares
Similar Compounds
N-Cyclopropyl-3-hydroxy-4-methoxybenzamide: Similar structure but with the hydroxyl group at the third position.
N-Cyclopropyl-2-methoxy-4-(methylsulfanyl)benzamide: Contains a methylsulfanyl group instead of a hydroxyl group.
Uniqueness
N-Cyclopropyl-4-hydroxy-2-methoxy-benzamide is unique due to the specific positioning of its functional groups, which may confer distinct chemical and biological properties. The combination of the cyclopropyl, hydroxyl, and methoxy groups in this particular arrangement is not commonly found in other benzamide derivatives, making it a compound of interest for further study.
Propiedades
Fórmula molecular |
C11H13NO3 |
|---|---|
Peso molecular |
207.23 g/mol |
Nombre IUPAC |
N-cyclopropyl-4-hydroxy-2-methoxybenzamide |
InChI |
InChI=1S/C11H13NO3/c1-15-10-6-8(13)4-5-9(10)11(14)12-7-2-3-7/h4-7,13H,2-3H2,1H3,(H,12,14) |
Clave InChI |
ABBGQGWAIHSSNW-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)O)C(=O)NC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




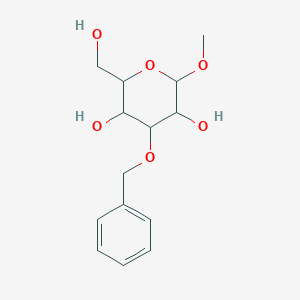

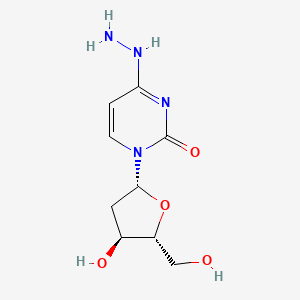
![Trisodium;[[5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B12073054.png)
